N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound characterized by its molecular structure, which includes a benzyl group attached to a piperidine ring, a methoxy group, and a methylbenzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.
Mode of Action
It is known to belong to the class of organic compounds known asn-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom. The interaction of the compound with its target, Acetylcholinesterase, and the resulting changes are still under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of the piperidine ring. The benzyl group is introduced through a benzyl chloride intermediate, and the methoxy and methyl groups are added through subsequent reactions involving methylation and sulfonation processes.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials.
Comparison with Similar Compounds
N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
N-((1-benzylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide
N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzamide
Uniqueness: N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in antiviral and neuroprotective contexts. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound features a benzylpiperidine moiety linked to a sulfonamide group, which is known for its diverse biological activities. The specific arrangement of functional groups in this compound may influence its interaction with biological targets.
Antiviral Activity
Recent studies have demonstrated that derivatives of the benzamide class, including compounds structurally similar to this compound, exhibit significant antiviral properties. For instance, a related compound, IMB-0523, has shown potent anti-HBV (Hepatitis B Virus) activity by increasing intracellular levels of the antiviral protein APOBEC3G (A3G), which inhibits viral replication .
Table 1: Antiviral Efficacy of Related Compounds
Compound | IC50 (µM) | SI (Selectivity Index) | Target Virus |
---|---|---|---|
IMB-0523 | 1.99 | 58 | HBV |
Lamivudine (3TC) | 7.37 | Not applicable | HBV |
The selectivity index (SI) indicates that IMB-0523 is significantly more effective against HBV than lamivudine, particularly in drug-resistant strains .
Neuroprotective Effects
In addition to its antiviral properties, compounds with similar structural characteristics have been investigated for neuroprotective effects. A study on donepezil–arylsulfonamide hybrids revealed that certain derivatives could inhibit Aβ aggregation, a pathological hallmark of Alzheimer's disease . The neuroprotective effects were assessed using SH-SY5Y neuroblastoma cells, where specific compounds demonstrated the ability to alleviate neurotoxicity induced by Aβ peptides.
Table 2: Neuroprotective Activity of Related Compounds
Compound | Cell Viability (%) | Neuroprotection Effect |
---|---|---|
Hybrid Compound 1 | 85 | Significant |
Hybrid Compound 2 | 75 | Moderate |
These findings suggest that the benzylpiperidine moiety contributes positively to the neuroprotective profile of these compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : By enhancing the levels of A3G within host cells, the compound may inhibit HBV replication through both deaminase-dependent and independent pathways.
- Neuroprotection : The ability to mitigate Aβ toxicity suggests that this compound may interact with neurotoxic pathways, potentially through modulation of oxidative stress or direct inhibition of Aβ aggregation.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17-14-20(8-9-21(17)26-2)27(24,25)22-15-18-10-12-23(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18,22H,10-13,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSONRMWJRCPTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.